molecular formula C20H17N3O3 B5630972 N-(3-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-(3-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No. B5630972
M. Wt: 347.4 g/mol
InChI Key: XPOGQVDWKBQIBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-acetylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide typically involves multiple steps, including acetylation, ethylation, and condensation reactions. For example, a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, was synthesized from m-nitro acetophenone through a series of reactions such as reduction, acetylation, ethylation, and condensation, achieving an overall yield of 77% (Gong Fenga, 2007). Improvements in synthesis methods have also been studied to enhance yields and reduce costs.

Molecular Structure Analysis

The molecular structure of compounds in this class is often characterized by spectroscopic techniques such as HNMR, LC-MS, and X-ray crystallography. For instance, a related compound crystallized in the orthorhombic system with specific unit cell parameters, exhibiting intermolecular hydrogen bonds of the type N–H⋅⋅⋅O, which contribute to the stability of the structure (G. Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reagents to form different derivatives, which can further lead to a variety of chemical structures with potential biological activities. The synthesis of derivatives can involve reactions with active methylene compounds, leading to the formation of new classes of compounds with diverse properties (H. M. Ibrahim & H. Behbehani, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. The crystalline structure, in particular, can be determined using X-ray crystallography, providing insights into the molecular conformation and intermolecular interactions.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the potential application of these compounds in medicinal chemistry. Molecular docking studies, for example, can predict the interaction of these compounds with specific receptors, contributing to the development of new drugs (M. Almutairi et al., 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-14(24)16-8-5-9-17(12-16)21-19(25)13-23-20(26)11-10-18(22-23)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOGQVDWKBQIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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